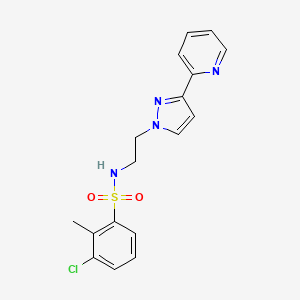![molecular formula C17H18N4O B2676462 N-(3-(imidazo[1,2-a]pyrimidin-2-yl)phenyl)pivalamide CAS No. 847387-45-5](/img/structure/B2676462.png)
N-(3-(imidazo[1,2-a]pyrimidin-2-yl)phenyl)pivalamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-(imidazo[1,2-a]pyrimidin-2-yl)phenyl)pivalamide is a compound that belongs to the class of imidazo[1,2-a]pyrimidines. These compounds are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The structure of this compound consists of an imidazo[1,2-a]pyrimidine core attached to a phenyl ring, which is further connected to a pivalamide group.
Preparation Methods
The synthesis of N-(3-(imidazo[1,2-a]pyrimidin-2-yl)phenyl)pivalamide can be achieved through various synthetic routes. One common method involves the condensation of 2-aminopyrimidine with an appropriate aldehyde to form the imidazo[1,2-a]pyrimidine core. This intermediate is then reacted with a substituted benzoyl chloride to introduce the phenyl group. Finally, the pivalamide group is introduced through an amide coupling reaction using pivaloyl chloride and a suitable base .
Chemical Reactions Analysis
N-(3-(imidazo[1,2-a]pyrimidin-2-yl)phenyl)pivalamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens.
Amidation: The pivalamide group can be modified through amidation reactions using different acylating agents
Scientific Research Applications
N-(3-(imidazo[1,2-a]pyrimidin-2-yl)phenyl)pivalamide has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound has been studied for its potential as an enzyme inhibitor and as a probe for studying biological pathways.
Medicine: It has shown promise in the development of new therapeutic agents, particularly in the treatment of cancer and infectious diseases.
Industry: The compound is used in the development of new materials with specific properties, such as luminescent materials for optoelectronic devices
Mechanism of Action
The mechanism of action of N-(3-(imidazo[1,2-a]pyrimidin-2-yl)phenyl)pivalamide involves its interaction with specific molecular targets. The imidazo[1,2-a]pyrimidine core is known to interact with various enzymes and receptors, modulating their activity. The phenyl and pivalamide groups contribute to the compound’s binding affinity and specificity. The exact molecular pathways involved depend on the specific biological context in which the compound is used .
Comparison with Similar Compounds
N-(3-(imidazo[1,2-a]pyrimidin-2-yl)phenyl)pivalamide can be compared with other imidazo[1,2-a]pyrimidine derivatives, such as:
N-(pyridin-2-yl)amides: These compounds have similar biological activities but differ in their structural features and specific applications.
3-bromoimidazo[1,2-a]pyridines: These derivatives are used in different synthetic applications and have distinct reactivity profiles.
Imidazo[1,5-a]pyridine derivatives: These compounds are known for their luminescent properties and are used in optoelectronic devices .
This compound stands out due to its unique combination of structural features, which confer specific biological and chemical properties.
Properties
IUPAC Name |
N-(3-imidazo[1,2-a]pyrimidin-2-ylphenyl)-2,2-dimethylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4O/c1-17(2,3)15(22)19-13-7-4-6-12(10-13)14-11-21-9-5-8-18-16(21)20-14/h4-11H,1-3H3,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXNOZSJTSKTJHH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)NC1=CC=CC(=C1)C2=CN3C=CC=NC3=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![8-Bromo-3-methylimidazo[1,2-A]pyridine](/img/structure/B2676379.png)
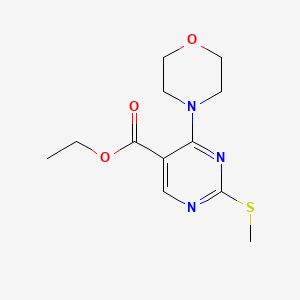
![Cyclohexyl cyano[3-(pyrrolidin-1-yl)quinoxalin-2-yl]acetate](/img/structure/B2676383.png)
![2-fluoro-N-[2-(morpholin-4-yl)phenyl]pyridine-4-carboxamide](/img/structure/B2676384.png)
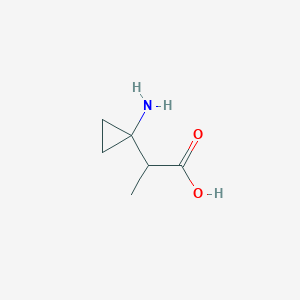
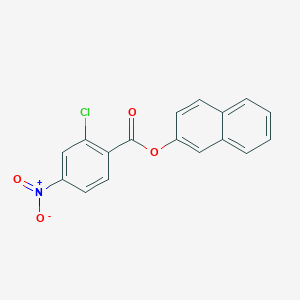
![5-[(E)-2-nitroethenyl]-6-phenylimidazo[2,1-b][1,3]thiazole](/img/structure/B2676387.png)
![17-(2,4-Difluorophenyl)-17-azapentacyclo[6.6.5.0^{2,7}.0^{9,14}.0^{15,19}]nonadeca-2,4,6,9(14),10,12-hexaene-16,18-dione](/img/structure/B2676392.png)
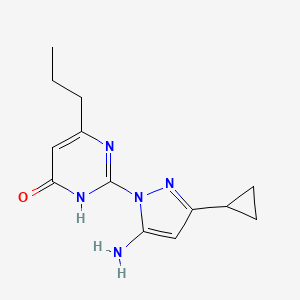
![3-(benzyloxy)-N-[(oxan-4-yl)(thiophen-2-yl)methyl]benzamide](/img/structure/B2676395.png)
![6-Fluoropyrazolo[1,5-a]pyridine-3-carboxylic acid](/img/structure/B2676396.png)
![5-chloro-2-methyl-N-(pyrazolo[1,5-a]pyrimidin-6-yl)benzenesulfonamide](/img/structure/B2676397.png)
![N-{[1-(2-phenylethyl)-1H-1,2,3-triazol-4-yl]methyl}butanamide](/img/structure/B2676399.png)
